5-(Benzyloxy)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)pentan-1-amine is an organic compound with the molecular formula C12H19NO. It is a primary amine with a benzyloxy group attached to the fifth carbon of a pentane chain. This compound is of interest in various fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Benzyloxy)pentan-1-amine can be synthesized through several methods. One common approach involves the reaction of pentane-1,5-diol with benzyl chloride to form 5-(benzyloxy)pentan-1-ol, which is then converted to the amine through reductive amination .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these processes are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 5-(hydroxy)pentan-1-amine.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
5-(Benzyloxy)pentan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)pentan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The benzyloxy group may also participate in hydrophobic interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)pentan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
Pentane-1,5-diol: Precursor in the synthesis of 5-(benzyloxy)pentan-1-amine.
Benzylamine: Contains a benzyl group attached to an amine but lacks the pentane chain.
Uniqueness
This compound is unique due to the presence of both a benzyloxy group and a pentane chain, which imparts distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler amines or alcohols.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
5-phenylmethoxypentan-1-amine |
InChI |
InChI=1S/C12H19NO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,13H2 |
InChI Key |
DDKCIYOHSOJKMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.